molecular formula C6H6N2O B12569900 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine CAS No. 201943-84-2

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine

Cat. No.: B12569900
CAS No.: 201943-84-2
M. Wt: 122.12 g/mol
InChI Key: SGJHWYHFLOCBOH-UHFFFAOYSA-N
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Description

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization process . Another method employs the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which also promotes cyclization and deacylation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds. Substitution reactions can introduce a wide range of functional groups onto the oxadiazole-pyridine scaffold.

Mechanism of Action

The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole: A related compound with a similar oxadiazole ring but without the fused pyridine ring.

    1,3,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.

    1,2,5-Oxadiazole:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

201943-84-2

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

3H-[1,2,4]oxadiazolo[4,3-a]pyridine

InChI

InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2

InChI Key

SGJHWYHFLOCBOH-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC=CC2=NO1

Origin of Product

United States

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